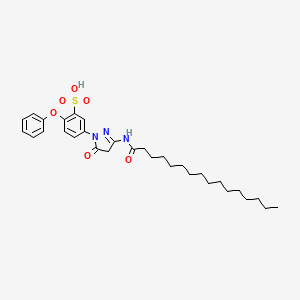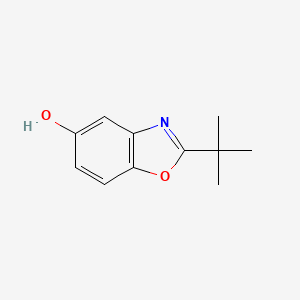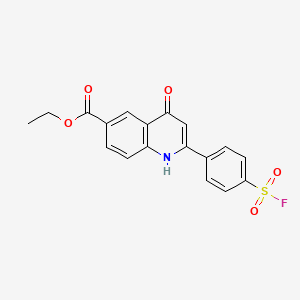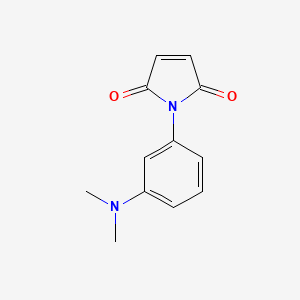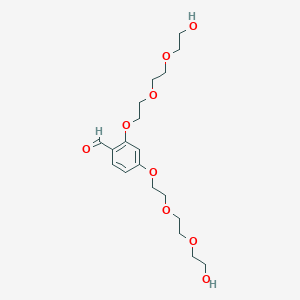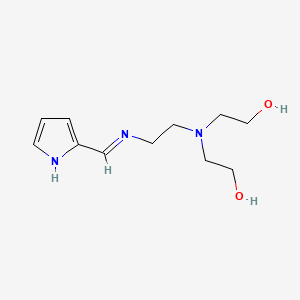
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is a complex organic compound with the molecular formula C17H17NO3S and a molecular weight of 315.39 g/mol . This compound is characterized by its isoxazolidine ring structure, which is substituted with various functional groups, including a phenylsulfonyl group and a methylene group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazoline: Similar structure but with an isoxazoline ring.
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an isoxazolidine ring.
Uniqueness
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is unique due to its specific combination of functional groups and its isoxazolidine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO3S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(3R,4R)-4-(benzenesulfonyl)-2-methyl-5-methylidene-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H17NO3S/c1-13-17(22(19,20)15-11-7-4-8-12-15)16(18(2)21-13)14-9-5-3-6-10-14/h3-12,16-17H,1H2,2H3/t16-,17+/m1/s1 |
Clé InChI |
XZVLHDTTZUNIOF-SJORKVTESA-N |
SMILES isomérique |
CN1[C@@H]([C@H](C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(C(C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


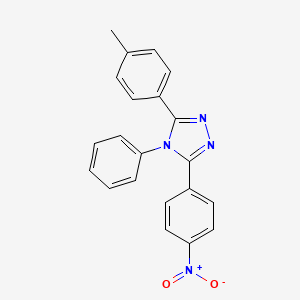
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
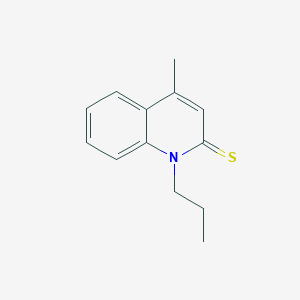
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
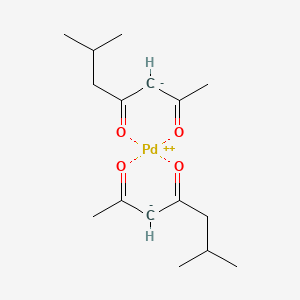
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
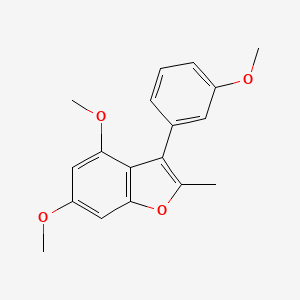
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
